2-Acetylbenzenesulfonyl chloride

Catalog No.
S15201962
CAS No.
59522-81-5
M.F
C8H7ClO3S
M. Wt
218.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzenesulfonyl chloride

CAS Number

59522-81-5

Product Name

2-Acetylbenzenesulfonyl chloride

IUPAC Name

2-acetylbenzenesulfonyl chloride

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

InChI

InChI=1S/C8H7ClO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3

InChI Key

LZSFYFURKZAZOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)Cl

2-Acetylbenzenesulfonyl chloride is an organic compound characterized by the presence of both an acetyl group and a sulfonyl chloride functional group attached to a benzene ring. Its molecular formula is C8H7ClO3SC_8H_7ClO_3S. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The structure of 2-acetylbenzenesulfonyl chloride features a benzene ring with an acetyl group at the second position and a sulfonyl chloride group at the para position. This arrangement influences its chemical behavior, particularly its electrophilic nature, which is crucial in various chemical transformations.

, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or alcohol derivatives.
  • Acylation Reactions: The acetyl group can participate in acylation reactions, where it transfers the acetyl moiety to various nucleophiles, including amines and alcohols.
  • Hydrolysis: In the presence of water, 2-acetylbenzenesulfonyl chloride can hydrolyze to form 2-acetylbenzenesulfonic acid and hydrochloric acid.

These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds.

Several methods can be employed to synthesize 2-acetylbenzenesulfonyl chloride:

  • Direct Sulfonation: Acetanilide can be treated with chlorosulfonic acid under controlled conditions to yield 2-acetylbenzenesulfonic acid, which can subsequently be converted to 2-acetylbenzenesulfonyl chloride through chlorination.
  • Acid Chloride Method: The reaction of benzenesulfonic acid with acetic anhydride in the presence of a catalyst can lead to the formation of the acetyl derivative, which can then be converted into the corresponding sulfonyl chloride.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow methodologies that allow for precise control over reaction conditions, improving yield and safety during synthesis. This involves using microchannel reactors to facilitate reactions at different temperatures sequentially .

2-Acetylbenzenesulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Modification of Biomolecules: Used in biochemical research for modifying proteins and other biomolecules.
  • Dye Production: Employed in the production of dyes and pigments due to its reactive functional groups.

Interaction studies focusing on 2-acetylbenzenesulfonyl chloride primarily involve its reactivity with nucleophiles. Research indicates that compounds containing sulfonamide functionalities exhibit interactions with biological targets such as enzymes involved in metabolic pathways. Understanding these interactions helps in designing more effective drugs based on this compound's structure.

Several compounds share structural similarities with 2-acetylbenzenesulfonyl chloride, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4-Acetylbenzenesulfonyl chlorideC8H7ClO3SC_8H_7ClO_3SAcetyl group at para position; different reactivity profile
3-Acetylbenzenesulfonyl chlorideC8H7ClO3SC_8H_7ClO_3SAcetyl group at meta position; altered sterics affecting reactivity
N-Acetylsulfanilyl chlorideC8H8ClNO3SC_8H_8ClNO_3SContains an amine; used in medicinal chemistry
4-Formylbenzene-1-sulfonyl chlorideC8H7ClO3SC_8H_7ClO_3SAldehyde instead of acetyl; different applications in organic synthesis

The unique positioning of the acetyl group on the benzene ring significantly influences the reactivity and potential applications of these compounds. For instance, while all these compounds can undergo nucleophilic substitution reactions, their specific reaction pathways and product distributions vary based on the substituents' positions on the aromatic ring .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

217.9804429 g/mol

Monoisotopic Mass

217.9804429 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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